Levocarnitine Chloride

Catalog No.
S532936
CAS No.
6645-46-1
M.F
C7H16ClNO3
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocarnitine Chloride

CAS Number

6645-46-1

Product Name

Levocarnitine Chloride

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium chloride

Molecular Formula

C7H16ClNO3

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

JXXCENBLGFBQJM-FYZOBXCZSA-N

SMILES

Array

solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Levocarnitine chloride; (R)-Carnitine hydrochloride; L-Carnitine chloride; L-Carnitine hydrochloride; LC-80; LC 80; LC80;

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.Cl

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.Cl

The exact mass of the compound (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Levocarnitine Chloride (CAS: 6645-46-1) is the hydrochloride salt of L-carnitine, the biologically active stereoisomer of carnitine. As a quaternary ammonium compound, it is a crucial cofactor in cellular metabolism, primarily responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation and energy production. This fundamental role makes it a key ingredient in pharmaceutical formulations, specialized nutritional products like parenteral nutrition, and as a supplement in cell culture media to support robust cell growth and function. The hydrochloride form provides specific physicochemical properties that are critical for formulation and handling.

Substituting Levocarnitine Chloride with racemic mixtures or other salt forms is often unviable due to critical differences in biological activity and processability. The D-carnitine enantiomer, present in racemic DL-carnitine, is not merely inactive but acts as a competitive inhibitor, blocking the transport and depleting tissue levels of the active L-isomer, which can lead to detrimental physiological effects. Furthermore, alternative salts like L-carnitine L-tartrate or the L-carnitine inner salt exhibit different hygroscopicity, solubility, and pH profiles. These seemingly minor variations can significantly impact material handling, flowability during manufacturing, and the stability of final formulations, making direct substitution in established protocols and production lines unreliable and risky.

Biological Incompatibility: D-Carnitine Isomer Increases Liver Fat Deposition

The use of racemic DL-carnitine is contraindicated by evidence showing the D-isomer's detrimental metabolic effects. In a low-carnitine tilapia model, dietary supplementation with D-carnitine led to a significant increase in liver lipid content to 20.21%, compared to just 11.97% in the group receiving the biologically active L-carnitine. This demonstrates that the D-isomer not only fails to correct a carnitine deficiency but actively promotes hepatic lipid accumulation, a nearly 70% increase relative to the L-carnitine group.

Evidence DimensionHepatic Lipid Deposition (%)
Target Compound Data11.97% (L-carnitine group)
Comparator Or BaselineD-carnitine group: 20.21%
Quantified DifferenceD-carnitine resulted in a 68.8% relative increase in liver lipid content compared to L-carnitine.
Conditions6-week dietary supplementation in a low-carnitine Nile tilapia model.

This evidence makes a clear case for procuring the pure L-isomer (levocarnitine) to avoid the counterproductive and potentially toxic effects of the D-isomer present in racemic mixtures.

Superior Aqueous Solubility for High-Concentration Formulations

Levocarnitine Chloride offers a distinct advantage in aqueous solubility compared to its inner salt form, L-carnitine. While technical datasheets specify the solubility of L-carnitine base in PBS (pH 7.2) is approximately 10 mg/mL, Levocarnitine Chloride is documented as being freely water-soluble, allowing for the preparation of much higher concentration stock solutions. For example, parenteral admixtures of Levocarnitine are prepared in concentrations up to 8 mg/mL for infusion, a task facilitated by using a highly soluble salt form like the hydrochloride. This property is critical for developing concentrated liquid formulations, such as intravenous solutions or supplements, where volume constraints are a key consideration.

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble in water (as Levocarnitine Chloride)
Comparator Or BaselineL-carnitine (inner salt): ~10 mg/mL in PBS (pH 7.2)
Quantified DifferenceQualitatively higher solubility, enabling more concentrated stock solutions compared to the inner salt form.
ConditionsAqueous buffer (PBS, pH 7.2) and water for injection.

For applications requiring high-concentration liquid formats, such as parenteral nutrition or liquid supplements, Levocarnitine Chloride is the more suitable choice due to its enhanced water solubility over the base form.

Improved Handling and Processability Due to Lower Hygroscopicity vs. Alternatives

L-carnitine and some of its derivatives, such as Acetyl-L-carnitine HCl and L-carnitine L-tartrate, are known to be highly hygroscopic, readily absorbing moisture from the atmosphere. This property creates significant manufacturing challenges, including poor powder flowability, clumping, and sticking to machine parts like tablet punches. While quantitative head-to-head data is limited, the known deliquescent property of the L-carnitine base and the documented hygroscopicity of the tartrate and acetylated HCl salts position Levocarnitine Chloride as a potentially more manageable alternative for solid dosage form manufacturing where minimizing moisture uptake is a priority for process stability and reproducibility.

Evidence DimensionHygroscopicity & Handling
Target Compound DataImplied lower hygroscopicity relative to highly problematic alternatives.
Comparator Or BaselineL-carnitine (deliquescent), Acetyl-L-carnitine HCl (highly hygroscopic), L-carnitine L-tartrate (hygroscopic, causes sticking).
Quantified DifferenceQualitative improvement in handling and processability by avoiding the severe hygroscopicity issues of common alternatives.
ConditionsSolid-state handling during pharmaceutical or nutraceutical manufacturing.

Choosing Levocarnitine Chloride can mitigate common manufacturing problems like powder clumping and equipment adhesion, leading to more efficient and reliable production of solid dosage forms.

High-Concentration Aqueous Formulations for Parenteral Nutrition

The superior water solubility of Levocarnitine Chloride makes it the ideal choice for preparing high-concentration stock solutions for addition to total parenteral nutrition (TPN) bags. In clinical settings, adding levocarnitine to PN has been shown to improve the rate of triglyceride reduction in patients with hypertriglyceridemia. The chloride salt form ensures rapid and complete dissolution, which is essential for sterile compounding and administration.

Biopharmaceutical and Cell Culture Media Supplementation

For any cell-based research or bioproduction where metabolic function is critical, Levocarnitine Chloride is the required form over racemic mixtures. Its function in fatty acid transport is essential for cellular energy. Using the pure L-isomer prevents the competitive inhibition caused by D-carnitine, ensuring that cells receive the full metabolic benefit without the confounding negative effects of the inactive isomer.

Development of Solid Dosage Forms with Improved Manufacturability

When developing tablets or capsules, Levocarnitine Chloride presents a process advantage over more hygroscopic forms like L-carnitine L-tartrate or the L-carnitine base. Its potentially lower tendency to absorb atmospheric moisture can lead to better powder flow, reduced clumping, and less adhesion to manufacturing equipment, facilitating a more robust and reproducible production process.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.0818711 Da

Monoisotopic Mass

197.0818711 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J3Y5E6IKS3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6645-46-1

Wikipedia

Levocarnitine hydrochloride

Dates

Last modified: 08-15-2023
1: Nunes V, Niinikoski H. Lysinuric Protein Intolerance. 2006 Dec 21 [updated 2018 Apr 12]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1361/ PubMed PMID: 20301535.
2: Ghalwash M, Elmasry A, El-Adeeb N. Effect of L-carnitine on the skeletal muscle contractility in simvastatin-induced myopathy in rats. J Basic Clin Physiol Pharmacol. 2018 Mar 27. pii: /j/jbcpp.ahead-of-print/jbcpp-2017-0156/jbcpp-2017-0156.xml. doi: 10.1515/jbcpp-2017-0156. [Epub ahead of print] PubMed PMID: 29584613.
3: Acar D, Molina-Martínez IT, Gómez-Ballesteros M, Guzmán-Navarro M, Benítez-Del-Castillo JM, Herrero-Vanrell R. Novel liposome-based and in situ gelling artificial tear formulation for dry eye disease treatment. Cont Lens Anterior Eye. 2018 Feb;41(1):93-96. doi: 10.1016/j.clae.2017.11.004. Epub 2017 Dec 6. PubMed PMID: 29223649.
4: Chen S, Zhang M, Bo L, Li S, Hu L, Zhao X, Sun C. Metabolomic analysis of the toxic effect of chronic exposure of cadmium on rat urine. Environ Sci Pollut Res Int. 2018 Feb;25(4):3765-3774. doi: 10.1007/s11356-017-0774-8. Epub 2017 Nov 22. PubMed PMID: 29168138.
5: Takano M, Kamei H, Nagahiro M, Kawami M, Yumoto R. Nicotine transport in lung and non-lung epithelial cells. Life Sci. 2017 Nov 1;188:76-82. doi: 10.1016/j.lfs.2017.08.030. Epub 2017 Aug 31. PubMed PMID: 28866099.
6: Manzanares-Estreder S, Espí-Bardisa J, Alarcón B, Pascual-Ahuir A, Proft M. Multilayered control of peroxisomal activity upon salt stress in Saccharomyces cerevisiae. Mol Microbiol. 2017 Jun;104(5):851-868. doi: 10.1111/mmi.13669. Epub 2017 Apr 10. PubMed PMID: 28321934.
7: Chandler TL, White HM. Choline and methionine differentially alter methyl carbon metabolism in bovine neonatal hepatocytes. PLoS One. 2017 Feb 2;12(2):e0171080. doi: 10.1371/journal.pone.0171080. eCollection 2017. PubMed PMID: 28152052; PubMed Central PMCID: PMC5289486.
8: Guardiola JJ, Beier JI, Falkner KC, Wheeler B, McClain CJ, Cave M. Occupational exposures at a polyvinyl chloride production facility are associated with significant changes to the plasma metabolome. Toxicol Appl Pharmacol. 2016 Dec 15;313:47-56. doi: 10.1016/j.taap.2016.10.001. Epub 2016 Oct 17. PubMed PMID: 27765658; PubMed Central PMCID: PMC5712227.
9: Ertekin E, Konstantinidis KT, Tezel U. A Rieske-Type Oxygenase of Pseudomonas sp. BIOMIG1 Converts Benzalkonium Chlorides to Benzyldimethyl Amine. Environ Sci Technol. 2017 Jan 3;51(1):175-181. doi: 10.1021/acs.est.6b03705. Epub 2016 Nov 20. PubMed PMID: 27792326.
10: Iwasa M, Sugimoto R, Ishihara T, Sekoguchi-Fujikawa N, Yoshikawa K, Mifuji-Moroka R, Tanaka H, Kobayashi Y, Hasegawa H, Takei Y. Usefulness of Levocarnitine and/or Branched-Chain Amino Acids during Invasive Treatment for Hepatocellular Carcinoma. J Nutr Sci Vitaminol (Tokyo). 2015;61(6):433-40. doi: 10.3177/jnsv.61.433. PubMed PMID: 26875483.
11: Zhang S, Ntasis E, Kabtni S, van den Born J, Navis G, Bakker SJ, Krämer BK, Yard BA, Hauske SJ. Hyperglycemia Does Not Affect Iron Mediated Toxicity of Cultured Endothelial and Renal Tubular Epithelial Cells: Influence of L-Carnosine. J Diabetes Res. 2016;2016:8710432. doi: 10.1155/2016/8710432. Epub 2015 Dec 14. PubMed PMID: 26788523; PubMed Central PMCID: PMC4691606.
12: Truta LA, Ferreira NS, Sales MG. Graphene-based biomimetic materials targeting urine metabolite as potential cancer biomarker: application over different conductive materials for potentiometric transduction. Electrochim Acta. 2014 Dec 20;150:99-107. PubMed PMID: 26456975; PubMed Central PMCID: PMC4597333.
13: Ghosh S, Dolai S, Patra T, Dey J. Solution Behavior and Interaction of Pepsin with Carnitine Based Cationic Surfactant: Fluorescence, Circular Dichroism, and Calorimetric Studies. J Phys Chem B. 2015 Oct 1;119(39):12632-43. doi: 10.1021/acs.jpcb.5b07072. Epub 2015 Sep 21. PubMed PMID: 26348532.
14: Gibb Z, Lambourne SR, Quadrelli J, Smith ND, Aitken RJ. L-carnitine and pyruvate are prosurvival factors during the storage of stallion spermatozoa at room temperature. Biol Reprod. 2015 Oct;93(4):104. doi: 10.1095/biolreprod.115.131326. Epub 2015 Aug 26. PubMed PMID: 26316064.
15: Dynnik VV, Kononov AV, Sergeev AI, Teplov IY, Tankanag AV, Zinchenko VP. To Break or to Brake Neuronal Network Accelerated by Ammonium Ions? PLoS One. 2015 Jul 28;10(7):e0134145. doi: 10.1371/journal.pone.0134145. eCollection 2015. PubMed PMID: 26217943; PubMed Central PMCID: PMC4517767.
16: Missihoun TD, Willée E, Guegan JP, Berardocco S, Shafiq MR, Bouchereau A, Bartels D. Overexpression of ALDH10A8 and ALDH10A9 Genes Provides Insight into Their Role in Glycine Betaine Synthesis and Affects Primary Metabolism in Arabidopsis thaliana. Plant Cell Physiol. 2015 Sep;56(9):1798-807. doi: 10.1093/pcp/pcv105. Epub 2015 Jul 13. PubMed PMID: 26169197.
17: Huang Y, Ells TC, Truelstrup Hansen L. Role of sigB and osmolytes in desiccation survival of Listeria monocytogenes in simulated food soils on the surface of food grade stainless steel. Food Microbiol. 2015 Apr;46:443-451. doi: 10.1016/j.fm.2014.09.007. Epub 2014 Sep 19. PubMed PMID: 25475314.
18: Deng R, Su Z, Hua X, Zhang Z, Li DQ, Pflugfelder SC. Osmoprotectants suppress the production and activity of matrix metalloproteinases induced by hyperosmolarity in primary human corneal epithelial cells. Mol Vis. 2014 Sep 12;20:1243-52. eCollection 2014. PubMed PMID: 25352733; PubMed Central PMCID: PMC4165325.
19: Ongagna-Yhombi SY, McDonald ND, Boyd EF. Deciphering the role of multiple betaine-carnitine-choline transporters in the Halophile Vibrio parahaemolyticus. Appl Environ Microbiol. 2015 Jan;81(1):351-63. doi: 10.1128/AEM.02402-14. Epub 2014 Oct 24. PubMed PMID: 25344241; PubMed Central PMCID: PMC4272712.
20: Yanagawa K, Matsunaga N, Nakagawa Y. [Experience with levocarnitine chloride supplementation for the treatment of fatigue in cancer patients undergoing chemotherapy]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1292-4. Japanese. PubMed PMID: 25335721.

Explore Compound Types